Product packaging for 1-Methyloctahydropyrrolo[1,2-a]pyrazine(Cat. No.:CAS No. 155206-39-6)

1-Methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1520562
CAS No.: 155206-39-6
M. Wt: 140.23 g/mol
InChI Key: JTFHNFCIQLHQAY-UHFFFAOYSA-N
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Description

Nomenclature and Structural Analysis

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The IUPAC name (8aS)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine reflects its bicyclic framework and stereochemistry. Key components include:

  • Pyrrolo[1,2-a]pyrazine : Indicates fusion of a pyrrolidine ring (five-membered, saturated) with a pyrazine ring (six-membered, partially unsaturated) at positions 1 and 2 of the pyrazine.
  • Octahydro : Denotes eight hydrogen atoms added to saturate the bicyclic system, resulting in three double bond equivalents.
  • 8a-Methyl : Specifies a methyl group at the bridgehead carbon (8a position) in the S configuration.

Alternative names include:

  • (S)-Octahydro-8a-methylpyrrolo[1,2-a]pyrazine (emphasizing stereochemistry).
  • 1-Methyloctahydropyrrolo[1,2-a]pyrazine (simplified positional notation).
  • CAS registry numbers: 1261569-85-0 (primary), 155206-39-6 (variants).

Molecular Architecture: Bicyclic Framework Analysis

The molecule comprises a pyrrolidine ring (five-membered) fused to a piperazine-like pyrazine ring (six-membered), forming a bridged bicyclo[3.3.0]octane system (Table 1).

Table 1: Key Structural Features
Feature Description
Ring fusion Pyrrolidine (positions 1–5) fused to pyrazine (positions 1,2,6–9)
Bridgehead atoms C8a (shared by both rings) and N1
Bond saturation Fully saturated except for one double bond in pyrazine (N1–C6)
Molecular formula C₈H₁₆N₂
SMILES C[C@@]12CCCN1CCNC2 (stereochemistry denoted by @@)

The bridged bicyclic structure imposes geometric constraints, reducing conformational flexibility. Computational models (B3LYP/aug-cc-pVDZ) reveal a chair-like pyrazine ring and envelope-shaped pyrrolidine, stabilized by van der Waals interactions.

Stereochemical Considerations in the Octahydropyrrolopyrazine System

The methyl group at C8a introduces chirality, yielding two enantiomers:

  • (8aS) : Methyl group oriented above the bicyclic plane (R configuration if prioritized by Cahn-Ingold-Prelog rules).
  • (8aR) : Methyl group oriented below (less common in synthetic derivatives).

Conformational analysis (via QTAIM and NBO methods) shows:

  • The S enantiomer adopts a pseudo-axial methyl orientation, minimizing steric clash with the pyrrolidine ring.
  • Intramolecular hydrogen bonding between N–H (pyrazine) and adjacent C–H (pyrrolidine) stabilizes the chair conformation.

Stereoelectronic effects :

  • The methyl group’s electron-donating inductive effect increases basicity at N4 (pyrazine nitrogen).
  • Chirality influences ligand-receptor interactions in pharmacological contexts (e.g., TSPO binding).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B1520562 1-Methyloctahydropyrrolo[1,2-a]pyrazine CAS No. 155206-39-6

Properties

IUPAC Name

1-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7-8-3-2-5-10(8)6-4-9-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFHNFCIQLHQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660762
Record name 1-Methyloctahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155206-39-6
Record name 1-Methyloctahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyloctahydropyrrolo[1,2-a]pyrazine
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Biochemical Analysis

Cellular Effects

1-Methyloctahydropyrrolo[1,2-a]pyrazine influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate signaling pathways by binding to receptors or interacting with intracellular signaling molecules. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the transcriptional landscape of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. By binding to specific sites on enzymes, it can either block substrate access or facilitate catalytic activity. Furthermore, this compound can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects and dose-response relationships are essential considerations in evaluating the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. Understanding the metabolic fate of this compound is crucial for elucidating its biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy in targeting specific tissues or organs.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules within the cell.

Biological Activity

1-Methyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a fused ring system comprising a pyrrole and a pyrazine ring. Its molecular formula is C8H16N2C_8H_{16}N_2 with a molecular weight of approximately 156.23 g/mol. The compound is characterized by its unique structural features that contribute to its biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting various biochemical processes.
  • Receptor Binding : It has the potential to bind to certain receptors, modulating their activity and leading to physiological effects.
  • Signal Transduction : The compound could influence signal transduction pathways, impacting cellular responses and functions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. It has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by modulating inflammatory cytokines and pathways. Studies have indicated that it can reduce the production of pro-inflammatory markers in cell cultures, which may have implications for treating inflammatory diseases .

Antioxidant Activity

In vitro studies reveal that this compound possesses antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress-related damage.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study Demonstrated significant inhibition of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Anti-inflammatory Study Showed a reduction in TNF-α levels by 50% in LPS-stimulated macrophages at a concentration of 10 µM.
Antioxidant Capacity Assessment Exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : Methyl groups at specific positions (e.g., C6 in benzoimidazole hybrids) enhance fluorescence intensity, whereas spirosuccinimide moieties (AS-3201) confer enzymatic inhibitory activity .
  • Stereochemistry : Enantioselective synthesis (e.g., iridium-catalyzed hydrogenation) enables access to chiral derivatives with high biological specificity .

Table 2: Fluorescence and Bioimaging Potential

Compound Emission Wavelength (λem) Quantum Yield (Φ) Application Reference
1-Methyloctahydropyrrolo... Non-fluorescent N/A Synthetic intermediate
Benzo[4,5]imidazo...pyrazine (8c, 8g) 450–470 nm (solid state) Φ = 0.35–0.45 OLEDs, cellular imaging
5a-Methyl-5a,6-dihydro...pyrazine 430 nm (solution) Φ = 0.28 Solvent-dependent self-assembly
  • Aggregation-Induced Emission (AIE) : Benzoimidazole-pyrrolo hybrids exhibit AIE, with emission intensity increasing 10-fold in aggregated states. This property is absent in saturated derivatives like 1-methyloctahydropyrrolo... .
  • Bioimaging : Fusion of an additional benzene ring in benzoimidazole hybrids improves cell permeability and reduces phototoxicity, making them suitable for live-cell imaging .

Table 3: Pharmacological Profiles

Compound Biological Target Activity Therapeutic Potential Reference
1-Methyloctahydropyrrolo... N/A Inert Research reagent
AS-3201 (R-enantiomer) Aldose reductase IC₅₀ = 15 nM Diabetes complications
Octahydropyrrolo... derivatives Adenosine A₂A receptor Kᵢ = 0.2 nM Parkinson’s disease
Brominated pyrrolo[1,2-a]pyrazines Fungal cells MIC = 2–8 µg/mL Antifungal agents
  • Enantiomeric Specificity : The R-enantiomer of AS-3201 is 500-fold more potent in vivo than its S-counterpart, underscoring the importance of stereochemistry .
  • Antifungal Activity : Bromination at C6 or C7 positions enhances antifungal efficacy, with MIC values comparable to clinical standards .

Preparation Methods

Cyclization of N-Substituted Pyrrolidinecarboxylic Acid Amides

One of the primary methods involves cyclizing (2S)-N-(1-methoxycarbonyl)cyclohexyl-2-pyrrolidinecarboxylic acid amide or related amides. These amides are obtained by hydrogenation of 1-benzyloxycarbonyl-N-substituted-2-pyrrolidinecarboxylic acid amides, which themselves are synthesized from the reaction of (2S)-N-benzyloxycarbonylproline with various amino acid esters such as 1-aminocyclohexane-1-carboxylic acid methyl ester or α-methylalanine ethyl ester.

This route involves:

  • Esterification of appropriate amino acids
  • Formation of amides via coupling with substituted pyrrolidines
  • Hydrogenation to remove protecting groups
  • Cyclization under controlled conditions to form the octahydropyrrolo[1,2-a]pyrazine ring system

Reaction of Acid Chlorides with Sodium Azide

Another approach uses the reaction of acid chlorides with sodium azide to form [3,2-a]pyrrolo[2,1-c]pyrazines, which are structurally related to 1-Methyloctahydropyrrolo[1,2-a]pyrazine. Acid chlorides are prepared from oxalyl chloride treatment of alkali metal salts of 2-carboxy derivatives or from phosphorus pentachloride treatment of free acids. These free acids are obtained by hydrolysis of 2-alkoxycarbonyl derivatives, which themselves arise from cyclization and hydrogenation steps involving benzyloxy group removal.

This method highlights:

  • Use of reactive acid chloride intermediates
  • Azide substitution to facilitate ring closure
  • Subsequent cyclization and purification steps

Multicomponent Reactions (Ugi-type Condensations)

Recent synthetic advancements include multicomponent reactions such as Ugi four-component reactions (U-5C-4CR) to assemble perhydropyrrolo[1,2-a]pyrazine derivatives. In these methods, an α-amino acid, a carbonyl compound, an isocyanide, and an amine are combined in methanol at room temperature, followed by purification. Titanium tetrachloride or other catalysts may be used to improve yields and diastereoselectivity.

Key features:

  • One-pot synthesis reducing steps and time
  • Use of catalytic amounts of TiCl4 or similar Lewis acids
  • Room temperature reactions with moderate to good yields (26%-70% depending on substrates)
  • Diastereomeric mixtures often formed, requiring chromatographic separation

Reaction Conditions and Parameters

Preparation Method Key Reagents/Conditions Temperature Yield Range Notes
Cyclization of N-substituted amides (2S)-N-(1-methoxycarbonyl)cyclohexyl-2-pyrrolidinecarboxylic acid amide, hydrogenation catalysts Hydrogenation at mild conditions; cyclization at moderate heat Not specified Requires protecting group removal and stereochemical control
Acid chloride and sodium azide reaction Acid chlorides from oxalyl chloride, sodium azide Ambient to moderate heat Not specified Multi-step preparation of acid chlorides; sensitive to moisture
Ugi four-component condensation α-Amino acid, carbonyl compound, isocyanide, TiCl4 catalyst Room temperature (rt) 26%-70% One-pot synthesis; requires chromatographic purification

Research Findings and Optimization

  • The cyclization of amides derived from (2S)-N-benzyloxycarbonylproline and amino acid esters provides stereochemically defined bicyclic systems, essential for biological activity.
  • Ugi-type condensations facilitate rapid access to diverse derivatives with moderate yields and can be optimized by varying catalysts and reaction times.
  • Control of temperature (often sub-ambient to room temperature) and solvent choice (methanol or polar aprotic solvents) is critical to maximize yield and minimize side reactions.
  • Hydrogenation steps require catalysts such as palladium on carbon under mild pressures to remove benzyloxy protecting groups without degrading the bicyclic core.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Cyclization of N-substituted amides N-benzyloxycarbonylproline, amino acid esters Esterification, amide formation, hydrogenation, cyclization High stereochemical control Multi-step, requires protecting group removal
Acid chloride + sodium azide Acid chlorides from oxalyl chloride, sodium azide Formation of acid chloride, azide substitution, cyclization Access to related pyrazine derivatives Sensitive reagents, multi-step
Ugi four-component reaction α-Amino acid, carbonyl compound, isocyanide, TiCl4 One-pot condensation, purification Rapid synthesis, diversity of derivatives Moderate yields, diastereomeric mixtures

Q & A

Q. What are the common synthetic routes for 1-Methyloctahydropyrrolo[1,2-a]pyrazine and its derivatives?

  • Methodological Answer : The synthesis of pyrrolo[1,2-a]pyrazine derivatives often involves cyclization or functionalization of precursors. Key approaches include:
  • Chlorination : Reacting pyrrolo-pyrazinone with phosphorus oxychloride (POCl₃) at room temperature for 16 hours, followed by neutralization with NaHCO₃ and purification via silica gel chromatography .
  • One-Pot Synthesis : Using FeCl₃-catalyzed three-component reactions of 1,2-diamines, ethyl pyruvate, and α-bromo ketones under reflux conditions to form fused heterocycles .
  • Cyclization of Pyrrole : Synthesizing the core scaffold from pyrrole via electrophilic substitution or quaternization, followed by functionalization with organolithium reagents .
  • Pd-Catalyzed Cross-Coupling : Direct (hetero)arylation of pyrrolo[1,2-a]pyrazines using palladium catalysts for regioselective derivatization .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and regioselectivity. For example, benzoimidazole-pyrrolo hybrids show distinct aromatic proton splitting patterns (e.g., 8c: δ 127.1–105.0 ppm) .
  • X-Ray Crystallography : Resolves structural ambiguities, as seen in the confirmation of benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine regioisomers .
  • HRMS : Validates molecular weight and purity (e.g., [M + Na]+ peaks with <0.5 ppm error) .
  • IR Spectroscopy : Detects functional groups, such as carbonyl stretches in intermediates .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for pyrrolo[1,2-a]pyrazine derivatives, and how are they addressed?

  • Methodological Answer : Yield optimization depends on:
  • Catalyst Selection : TFA/DMSO or DBSA/toluene systems improve yields in cyclodehydration reactions (e.g., 8n: 72% yield with DBSA vs. 45% with TFA) .
  • Temperature Control : Room-temperature reactions minimize side products in chlorination , while reflux conditions enhance FeCl₃-catalyzed cyclization .
  • Regioselectivity : Unsymmetrical substrates (e.g., 4-fluoro-o-phenylenediamine) require careful monitoring to isolate regioisomers via column chromatography .

Q. How can contradictions in biological activity data for pyrrolo[1,2-a]pyrazine derivatives be resolved?

  • Methodological Answer : Discrepancies often stem from:
  • Substituent Effects : Bromine vs. chlorine substituents alter reactivity and bioactivity. For example, 1-chloro derivatives exhibit higher fluorescence quantum yields than brominated analogs .
  • Assay Variability : Standardize cytotoxicity assays (e.g., MTT tests) to compare phototoxicity (e.g., benzoimidazole hybrids show negligible phototoxicity at 10 µM) .
  • Target Specificity : Use molecular docking to validate interactions with enzymes (e.g., anti-inflammatory activity via COX-2 inhibition ).

Q. What strategies are effective in designing fluorescent probes using the pyrrolo[1,2-a]pyrazine scaffold?

  • Methodological Answer : Key design principles include:
  • Hybridization : Fusing benzo[d]imidazole enhances blue fluorescence (λem = 450 nm) and cell permeability .
  • Substituent Tuning : Electron-withdrawing groups (e.g., -F, -Cl) improve photostability, while methoxy groups enhance solubility .
  • In Vivo Validation : Use confocal microscopy to track probes in live cells, noting low cytotoxicity (IC₅₀ > 50 µM) .

Q. How can computational modeling guide the optimization of pyrrolo[1,2-a]pyrazine derivatives for target interactions?

  • Methodological Answer : Computational approaches include:
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence .
  • Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., kinases or GPCRs) using crystal structures from PubChem .
  • QSAR Models : Correlate substituent patterns with bioactivity (e.g., anti-sepsis activity of imidazo-pyrazine hybrids ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
1-Methyloctahydropyrrolo[1,2-a]pyrazine

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